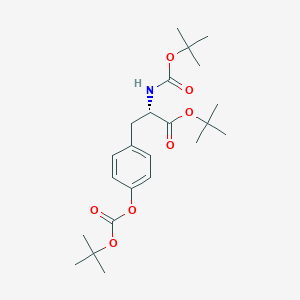
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate is a complex organic compound often used in synthetic chemistry. It is characterized by the presence of multiple tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate typically involves the protection of amino acids and phenolic groups using tert-butoxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the tert-butoxycarbonyl groups using acids such as trifluoroacetic acid or hydrochloric acid.
Substitution Reactions: The phenolic group can undergo nucleophilic substitution reactions, often facilitated by bases or catalysts.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and phosphonium ionic liquids.
Substitution: Bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid derivatives and substituted phenolic compounds, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Used in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate primarily involves the protection and deprotection of functional groups. The tert-butoxycarbonyl groups protect the amine and phenolic functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the active amino acid or phenolic compound is released, which can then participate in further chemical or biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
- tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
Uniqueness
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate is unique due to the presence of multiple tert-butoxycarbonyl groups, which provide enhanced protection for both amine and phenolic functionalities. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected simultaneously .
Propiedades
Fórmula molecular |
C23H35NO7 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoate |
InChI |
InChI=1S/C23H35NO7/c1-21(2,3)29-18(25)17(24-19(26)30-22(4,5)6)14-15-10-12-16(13-11-15)28-20(27)31-23(7,8)9/h10-13,17H,14H2,1-9H3,(H,24,26)/t17-/m0/s1 |
Clave InChI |
VVDIHVOOCCSWOA-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


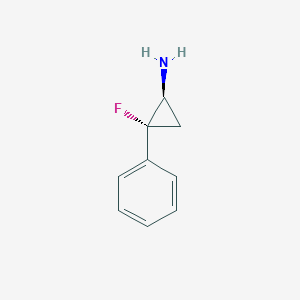

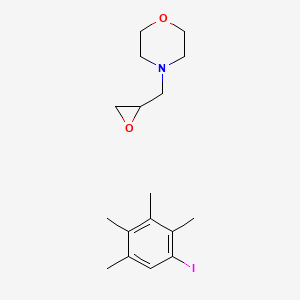

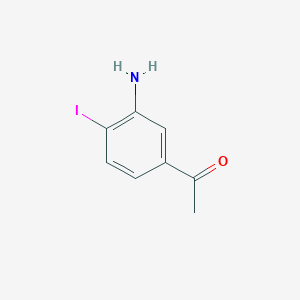
![8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B15198294.png)
![2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B15198307.png)


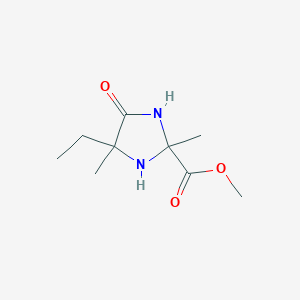
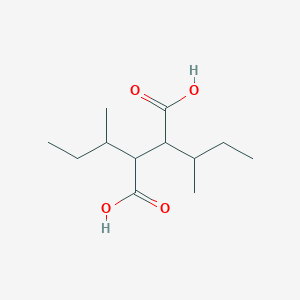
![4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid](/img/structure/B15198352.png)
![Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15198356.png)

